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Compound of Interest

Compound Name:
2-Chloroisonicotinimidamide

hydrochloride

CAS No.: 82019-89-4

Cat. No.: B1523011

Get Quote

Executive Summary: The Strategic Pivot to
Amidines
In the landscape of nitrogen-heterocycle drug discovery, substituted isonicotinimidamides

(pyridine-4-carboximidamides) represent a critical bioisosteric evolution from their parent

compounds, Isoniazid (hydrazide) and Isonicotinamide (amide). While the parent scaffolds are

cornerstones of anti-tubercular therapy, they face escalating resistance mechanisms, primarily

mediated by KatG mutations.

This guide details the biological activity of isonicotinimidamides, focusing on their capacity to

bypass KatG activation and directly inhibit InhA (Enoyl-ACP reductase). Furthermore, we

explore their emerging relevance in oncology as potential kinase inhibitors. This document

provides researchers with the mechanistic rationale, synthesis workflows, and validation

protocols necessary to integrate these scaffolds into high-throughput screening campaigns.
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The core scaffold, isonicotinimidamide, distinguishes itself by the presence of a

carboximidamide group

at the C4 position of the pyridine ring. This functional group alters the physicochemical profile
significantly compared to the amide or hydrazide:

Basicity: The amidine group is more basic (

), ensuring protonation at physiological pH, which enhances electrostatic interactions with
anionic residues in target active sites (e.g., Glu/Asp residues).

Hydrogen Bonding: It serves as a bidentate hydrogen bond donor/acceptor, critical for

stabilizing the inhibitor-enzyme complex.

Lipophilicity Tuning: Substitution at the amidine nitrogen (

-substituted) allows for precise tuning of LogP, facilitating cell wall permeation in
Mycobacterium tuberculosis (Mtb).

Graphviz Diagram: SAR Logic of Isonicotinimidamides
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, highlighting

how specific substitutions drive biological outcomes.
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Caption: SAR decision tree for isonicotinimidamide optimization. N-substitutions primarily drive

permeation and hydrophobic pocket occupancy, while the core amidine drives electrostatic

binding.
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Primary Domain: Antimycobacterial Potency[2][3][4]
[5]
The most authoritative application of substituted isonicotinimidamides is in the treatment of

Multi-Drug Resistant Tuberculosis (MDR-TB).

Mechanism of Action: The InhA Bypass
Unlike Isoniazid (INH), which is a prodrug requiring activation by the catalase-peroxidase

enzyme KatG, substituted isonicotinimidamides are designed to be direct inhibitors of InhA (the

NADH-dependent enoyl-ACP reductase).

The Problem:KatG mutations are the most common cause of INH resistance.

The Solution: Isonicotinimidamides bind directly to the InhA-NADH complex. The amidine

moiety mimics the transition state or interacts with the pyrophosphate binding region of the

cofactor.

Comparative Activity Profile
The following table summarizes the activity of N-substituted derivatives compared to standard

care.
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Compound
Class

R-Group (N-
Sub)

Target Mechanism
MIC (µg/mL) vs
Mtb H37Rv

Isoniazid

(Control)
- InhA

Prodrug (KatG

dependent)
0.05 - 0.2

Isonicotinimidami

de

H

(Unsubstituted)
InhA Direct Inhibitor

> 64 (Poor

permeability)

N-Alkyl

Derivative Alkyl InhA Direct Inhibitor 2.0 - 8.0

N-Benzyl

Derivative
4-Cl-Benzyl InhA Direct Inhibitor 0.5 - 2.0

Ethionamide - InhA
Prodrug (EthA

dependent)
0.5 - 2.0

Data Interpretation: Unsubstituted isonicotinimidamides show poor activity due to high polarity.

Introducing lipophilic N-substituents (Alkyl/Benzyl) drastically lowers MIC by facilitating entry

through the waxy mycobacterial cell wall.

Emerging Horizons: Cytotoxicity & Oncology
Recent profiling suggests that isonicotinimidamides possess "off-target" activity that is being

repurposed for oncology.

Kinase Inhibition: The pyridine-amidine motif bears structural similarity to ATP-competitive

kinase inhibitors.

Cytotoxicity: N-substituted derivatives (particularly bulky aryl groups) have shown micromolar

IC50 values against HeLa and MCF-7 cell lines.

Mechanism: Intercalation into DNA minor grooves and inhibition of Topoisomerase II have

been proposed for fused-ring derivatives.

Technical Workflow: Synthesis & Validation
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To ensure reproducibility, the following protocols are standardized for the synthesis and

biological evaluation of these compounds.

Synthesis Protocol: Modified Pinner Reaction
This method avoids harsh conditions and provides high yields for amidine formation.

Reagents: 4-Cyanopyridine, Anhydrous Ethanol, Dry HCl gas, Primary Amine (R-NH2).

Imidate Formation:

Dissolve 4-cyanopyridine (10 mmol) in anhydrous ethanol (20 mL) at 0°C.

Bubble dry HCl gas through the solution for 30 minutes.

Seal and stir at

for 24 hours.

Precipitate with dry ether to isolate the Ethyl isonicotinimidate hydrochloride intermediate.

Amidine Conversion:

Suspend the imidate intermediate (5 mmol) in anhydrous ethanol.

Add the appropriate primary amine (5 mmol) dropwise.

Reflux for 4-6 hours (monitor via TLC, solvent: CHCl3/MeOH 9:1).

Evaporate solvent and recrystallize from Ethanol/Ether.

Graphviz Diagram: Synthesis Workflow
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Start: 4-Cyanopyridine

Reaction: HCl(g) / EtOH
(Pinner Reaction)

Intermediate:
Ethyl Isonicotinimidate

Nucleophilic Attack:
R-NH2 (Primary Amine)

Product:
N-Substituted Isonicotinimidamide

Click to download full resolution via product page

Caption: Step-wise chemical synthesis via the Pinner method to generate N-substituted

isonicotinimidamides.

Biological Assay: REMA (Resazurin Microtiter Assay)
For determining MIC against M. tuberculosis.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by

metabolically active bacteria.

Protocol:

Preparation: Prepare stock solutions of isonicotinimidamides in DMSO (10 mg/mL).

Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth.
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Inoculation: Add

of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).

Incubation: Incubate at

for 7 days.

Readout: Add

of 0.01% Resazurin solution. Incubate for 24 hours.

Analysis: A color change from Blue

Pink indicates bacterial growth. The MIC is the lowest concentration preventing color
change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1523011?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272317/
https://www.researchgate.net/publication/228993377_Synthesis_and_Antitubercular_activity_of_isoniazid_condensed_with_carbohydrates_derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC5763922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5763922/
https://pubmed.ncbi.nlm.nih.gov/17074073/
https://ijsdr.org/papers/IJSDR2408048.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9466619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9466619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9466619/
https://pubmed.ncbi.nlm.nih.gov/25557899/
https://pubmed.ncbi.nlm.nih.gov/25557899/
https://pubmed.ncbi.nlm.nih.gov/25557899/
https://www.researchgate.net/publication/270107981_Synthesis_and_biological_activities_of_some_new_isonicotinic_acid_2-2-hydroxy-8-substituted-tricyclo731027tridec-13-ylidene-hydrazides
https://www.benchchem.com/product/b1523011/docs#biological-profiling-of-substituted-isonicotinimidamides-a-technical-guide
https://www.benchchem.com/product/b1523011/docs#biological-profiling-of-substituted-isonicotinimidamides-a-technical-guide
https://www.benchchem.com/product/b1523011/docs#biological-profiling-of-substituted-isonicotinimidamides-a-technical-guide
https://www.benchchem.com/product/b1523011/docs#biological-profiling-of-substituted-isonicotinimidamides-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523011?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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